N-(4-methylphenyl)-2-phenylpropanamide
Description
N-(4-Methylphenyl)-2-phenylpropanamide (C₁₆H₁₇NO) is an aromatic amide featuring a 4-methylphenyl group attached to the nitrogen atom and a 2-phenylpropanamide backbone.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)17-16(18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
InChI Key |
MCEUKTWQYBYIIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) enhance metabolic stability and intermolecular interactions, as seen in crystal packing dominated by C–H⋯X (X = F, Cl) bonds .
- Bulkier Substituents : Isobutyl or benzoyl groups () may reduce solubility but improve binding affinity to hydrophobic targets.
Physicochemical Properties
- Crystallography : Analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine () crystallize in the triclinic system (space group P-1) with unit cell parameters (e.g., a=7.9767 Å, α=80.522°). Dihedral angles between aromatic rings (~56°) indicate significant molecular twisting, influencing packing efficiency .
- Thermodynamic Stability : Weak interactions (C–H⋯N, π–π stacking) dominate crystal lattices, suggesting moderate thermal stability for methylphenyl-containing analogs .
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